2-Chlorophenyl acetate

Description

The exact mass of the compound 2-Chlorophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

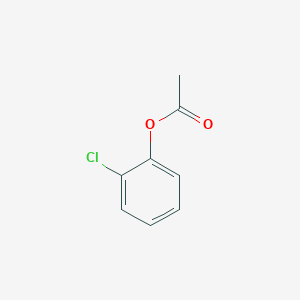

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPVPOYTTALCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196454 | |

| Record name | Acetic acid, o-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-75-1 | |

| Record name | 2-Chlorophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, o-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetoxychlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, o-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42KQ85XSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-chlorophenyl acetate. Due to the limited availability of specific experimental data for 2-chlorophenyl acetate in publicly accessible literature, this guide also includes data for the closely related compound, 2-chlorophenylacetic acid, for comparative reference. Furthermore, detailed, generalized experimental protocols for determining key physical properties of organic compounds are provided to aid in laboratory characterization.

Physicochemical Properties of 2-Chlorophenyl Acetate

2-Chlorophenyl acetate is an organic compound with the chemical formula C₈H₇ClO₂. Its structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, with an acetate group attached to the phenolic oxygen.

Molecular Structure:

Identifier Information:

| Property | Value |

| IUPAC Name | (2-chlorophenyl) acetate |

| CAS Number | 4525-75-1 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol [1] |

| InChI | InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 |

| InChIKey | CJPVPOYTTALCNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1Cl |

Physical Properties:

Solubility: 2-Chlorophenyl acetate is described as being moderately soluble in water and highly soluble in common organic solvents such as ethanol, acetone, and ether.[2] The presence of the polar acetyl group allows for some interaction with water, while the larger, nonpolar chlorophenyl structure leads to greater solubility in organic solvents.[2]

Physical Properties of 2-Chlorophenylacetic Acid (for Reference)

For the purpose of providing a comparative context, the physical properties of the related compound, 2-chlorophenylacetic acid, are presented below. It is crucial to note that 2-chlorophenylacetic acid is a different chemical compound from 2-chlorophenyl acetate and will exhibit distinct physical and chemical properties.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | |

| Molecular Weight | 170.59 g/mol | [3] |

| Melting Point | 92-97 °C | [4] |

| Boiling Point | 294.1 °C at 760 mmHg | [4] |

| Density | 1.324 g/cm³ | [4] |

| Refractive Index | 1.5660 (estimate) | [4] |

| Solubility | Sparingly soluble in water; readily dissolves in organic solvents like ethanol, methanol, and acetone. |

Experimental Protocols for Determination of Physical Properties

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like 2-chlorophenyl acetate.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically having a sharp melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered sample is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

Observation: A second, more careful determination is made with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a solid compound, this would be determined after melting.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a suitable bath (e.g., an oil bath or a heating block).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Data Recording: The liquid will begin to be drawn into the capillary tube as it cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Using a Pycnometer or Graduated Cylinder

-

Weighing the Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

Adding the Liquid: A known volume of the liquid (melted solid) is added to the container.

-

Weighing the Filled Container: The mass of the container with the liquid is measured.

-

Calculating the Mass of the Liquid: The mass of the empty container is subtracted from the mass of the filled container.

-

Calculating the Density: The mass of the liquid is divided by its volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the user looks through the eyepiece. The light source is adjusted to illuminate the scale.

-

Reading the Scale: The boundary line between the light and dark regions is brought into sharp focus and aligned with the crosshairs. The refractive index is then read from the scale.

-

Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Saturation Method

-

Solvent Measurement: A known volume or mass of a solvent is placed in a container (e.g., a test tube or flask).

-

Solute Addition: The solute is added to the solvent in small, pre-weighed increments.

-

Dissolution: After each addition, the mixture is stirred or agitated until the solute dissolves completely. The temperature is kept constant.

-

Saturation Point: The addition of the solute is continued until a point is reached where no more solute dissolves, and a saturated solution is formed.

-

Mass of Dissolved Solute: The total mass of the solute that has dissolved is determined by subtracting the mass of the undissolved solute from the total mass of the solute added.

-

Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

References

2-Chlorophenyl acetate chemical structure

An In-depth Technical Guide to 2-Chlorophenyl Acetate

Introduction

2-Chlorophenyl acetate, also known as o-chlorophenyl acetate, is an organic compound belonging to the class of phenyl esters. It is characterized by an acetate group attached to a 2-chlorophenol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical properties are dictated by the interplay between the aromatic ring, the electron-withdrawing chlorine substituent, and the ester functional group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of 2-Chlorophenyl acetate is established by its molecular formula and various chemical identifiers. The chlorine atom is positioned at the ortho- position of the benzene ring relative to the acetate group.

Caption: Chemical Structure of 2-Chlorophenyl Acetate

The following table summarizes the key identifiers for 2-Chlorophenyl acetate.

| Identifier | Value | Citation |

| IUPAC Name | (2-chlorophenyl) acetate | [2] |

| CAS Number | 4525-75-1 | [2][3] |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [2] |

| InChI | InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | [2] |

| InChIKey | CJPVPOYTTALCNX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1Cl | [2] |

| Synonyms | o-Chlorophenyl acetate, Acetic acid 2-chlorophenyl ester, 1-Acetoxy-2-chlorobenzene | [2] |

Physicochemical Properties

The physical and chemical properties of 2-Chlorophenyl acetate are crucial for its handling, application in synthesis, and purification. The compound is a liquid at room temperature.

| Property | Value | Citation |

| Physical State | Liquid | |

| Melting Point | -20 °C | |

| Boiling Point | 103 °C at 15 mmHg | |

| Monoisotopic Mass | 170.0134572 Da | [2] |

| XLogP3 | 2.2 | [2] |

| Kovats Retention Index (Standard non-polar) | 1166.6 - 1199 | [2] |

| Kovats Retention Index (Standard polar) | 1829 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Chlorophenyl acetate.

| Spectroscopic Data | Description / Key Peaks | Citation |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 128 (M-CH₂CO)⁺, 43 (CH₃CO)⁺, 63, 129, 39. | [2] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include a strong C=O stretching vibration for the ester group (around 1760-1740 cm⁻¹), C-O stretching vibrations (around 1250-1000 cm⁻¹), and bands corresponding to the chlorinated aromatic ring. | [2][4] |

| ¹³C NMR Spectroscopy | Spectral data is available and confirms the carbon skeleton.[2][5] Expected signals include a peak for the carbonyl carbon (~169 ppm), a methyl carbon (~21 ppm), and six distinct signals for the aromatic carbons. | |

| ¹H NMR Spectroscopy | No publicly available experimental spectrum was found. The expected spectrum would feature a singlet for the acetyl methyl protons (CH₃) around δ 2.3 ppm and a complex multiplet pattern for the four aromatic protons (Ar-H) between δ 7.0-7.5 ppm. |

Synthesis and Experimental Protocols

2-Chlorophenyl acetate is typically synthesized via the esterification of 2-chlorophenol. This can be achieved by reacting 2-chlorophenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.

Caption: General synthesis workflow for 2-Chlorophenyl Acetate.

Representative Experimental Protocol: Acetylation of 2-Chlorophenol

The following is a generalized laboratory-scale protocol for the synthesis of 2-Chlorophenyl acetate.

Materials:

-

2-Chlorophenol

-

Acetic Anhydride

-

Pyridine (or a catalytic amount of concentrated Sulfuric Acid)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in a minimal amount of a suitable solvent like pyridine, or use pyridine as both the solvent and base.

-

Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or gently heated to reflux for 1-4 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2-Chlorophenyl acetate by vacuum distillation to obtain a colorless to light yellow liquid.

Biological Activity and Applications

Direct research on the specific biological activities of 2-Chlorophenyl acetate is limited in publicly available literature. Its primary role is that of a chemical intermediate.[1] However, the broader class of hydrazide derivatives, which can be synthesized from related chlorophenyl precursors, has been investigated for a range of pharmacological properties. These derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][7] The position of the chlorine atom on the phenyl ring is a key factor in structure-activity relationship (SAR) studies, influencing the biological efficacy of the resulting compounds.[6] Therefore, 2-Chlorophenyl acetate serves as a valuable starting material for generating libraries of compounds for drug discovery and development.

Safety and Handling

According to information submitted to the European Chemicals Agency (ECHA), 2-Chlorophenyl acetate has been reported as not meeting the criteria for GHS hazard classification.[2] However, as with all laboratory chemicals, it should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers for chemical fires.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. 2-Chlorophenyl Acetate [myskinrecipes.com]

- 2. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic acid, 2-chlorophenyl ester [webbook.nist.gov]

- 4. 2-CHLOROPHENYL ACETATE(4525-75-1) IR Spectrum [chemicalbook.com]

- 5. 2-CHLOROPHENYL ACETATE(4525-75-1) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenyl acetate (CAS 4525-75-1), a significant organic compound. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a chemical intermediate.

Core Compound Properties

2-Chlorophenyl acetate, also known as acetic acid 2-chlorophenyl ester or o-acetoxychlorobenzene, is an aromatic ester.[1][2] It is characterized by an acetate group attached to a 2-chlorophenyl ring.[1] The presence of the chlorine atom on the phenyl ring influences its chemical reactivity.[1] Under normal conditions, it exists as a colorless to pale yellow liquid.[1]

Table 1: Chemical and Physical Data for 2-Chlorophenyl Acetate

| Property | Value | Reference(s) |

| Molecular Weight | 170.59 g/mol | [2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| CAS Registry Number | 4525-75-1 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity (typical) | >98.0% (by GC) | |

| IUPAC Name | (2-chlorophenyl) acetate | [4] |

| Synonyms | Acetic Acid 2-Chlorophenyl Ester, o-Chlorophenyl acetate, 1-Acetoxy-2-chlorobenzene | [1][2] |

| Solubility | Limited solubility in water, moderate solubility in organic solvents | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Chlorophenyl acetate are crucial for research and development applications.

The synthesis of 2-Chlorophenyl acetate is achieved through the acetylation of 2-chlorophenol. This process involves the reaction of 2-chlorophenol with acetic anhydride in an alkaline medium to form the ester.

Materials:

-

2-Chlorophenol (2-CP)

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution

-

Acetone

-

n-Hexane

-

Deionized distilled water

-

10-mL screw-cap round-bottom test tubes

-

Centrifuge

-

Sample Preparation: Prepare a 5 mL aqueous solution of 2-chlorophenol.

-

pH Adjustment: Adjust the acidity of the solution to a pH of 9 by adding NaOH solution. An alkaline pH is necessary to form the phenolate ion, which initiates the acetylation reaction.[5][6]

-

Reagent Addition: Add 0.5 mL of acetone, 100 µL of acetic anhydride in excess, and 0.5 mL of n-hexane to the test tube. The excess acetic anhydride ensures a high yield of the esterification.[5][6]

-

Reaction: Shake the resulting solution vigorously for 2 minutes. A reaction time of 5 minutes is generally sufficient for the completion of the acetylation process.[5]

-

Phase Separation: Centrifuge the mixture for 3 minutes at 5,000 rpm to separate the organic and aqueous layers. The acetylated product, 2-Chlorophenyl acetate, will be in the n-hexane (organic) layer.

-

Product Collection: Carefully withdraw the organic layer using a micro-syringe for subsequent analysis or purification.

Caption: Workflow for the synthesis of 2-Chlorophenyl acetate.

The determination and purity analysis of 2-Chlorophenyl acetate can be performed using gas chromatography with an electron-capture detector (GC-ECD). The acetylation of chlorophenols reduces their polarity and increases volatility, making them suitable for GC analysis.[5][6]

Instrumentation:

-

Gas Chromatograph (e.g., Agilent Technologies 7890A GC-system)

-

Electron-Capture Detector (ECD)

-

Separating Column (e.g., J&W Scientific DB-5, 60 m i.d. × 0.32 mm × 1 µm film)

-

Sample Preparation: Prepare the 2-Chlorophenyl acetate sample in n-hexane as described in the synthesis protocol.

-

Injection: Withdraw a 1 µL portion of the organic layer containing the analyte.

-

GC Analysis: Inject the sample directly into the GC-ECD system.

-

Data Acquisition: Run the analysis under optimized GC conditions (temperature program, carrier gas flow rate, etc.) to separate the components.

-

Detection: The ECD will detect the electron-capturing 2-Chlorophenyl acetate, providing high sensitivity.

-

Quantification: Compare the peak area of the analyte to that of a known standard to determine its concentration and purity.

Caption: Workflow for the analysis of 2-Chlorophenyl acetate.

Applications in Research and Drug Development

While numerous chloro-containing molecules are utilized in drug discovery, information on the specific biological activities or direct signaling pathway interactions of 2-Chlorophenyl acetate is not prominent in available scientific literature. Its primary role appears to be that of a chemical intermediate or a building block in organic synthesis.[1][7]

Derivatives synthesized from related structures, such as 2-(2-Chlorophenyl)acetohydrazide, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11] However, these activities are associated with more complex hydrazide-hydrazone derivatives and not with the simple acetate ester itself. Therefore, 2-Chlorophenyl acetate serves as a foundational reagent rather than a direct therapeutic agent.

References

- 1. CAS 4525-75-1: 2-Chlorophenyl acetate | CymitQuimica [cymitquimica.com]

- 2. Acetic acid, 2-chlorophenyl ester [webbook.nist.gov]

- 3. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 4525-75-1 | Fisher Scientific [fishersci.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 2-Chlorophenyl Acetate [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 2-Chlorophenyl Acetate and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chlorophenyl acetate, its synonyms, and related compounds, with a focus on its chemical properties, synthesis, and biological significance. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identification and Synonyms

2-Chlorophenyl acetate and its closely related acid form, 2-chlorophenylacetic acid, are known by a variety of names in scientific literature and chemical databases. Accurate identification is crucial for research and procurement.

Table 1: Synonyms and Identifiers for 2-Chlorophenyl Acetate and Related Compounds

| Compound | Synonym | IUPAC Name | CAS Registry Number |

| 2-Chlorophenyl acetate | o-Chlorophenyl acetate | (2-chlorophenyl) acetate | 4525-75-1 |

| Acetic acid, 2-chlorophenyl ester | |||

| o-Acetoxychlorobenzene | |||

| 1-Acetoxy-2-chlorobenzene | |||

| NSC 404080 | |||

| 2-Chlorophenylacetic acid | o-Chlorophenylacetic acid | 2-(2-chlorophenyl)acetic acid | 2444-36-2 |

| 2-Chlorobenzeneacetic acid | |||

| Ortho Chloro Phenyl Acetic Acid | |||

| OCPA | |||

| NSC 4613 | |||

| Methyl (2-chlorophenyl)acetate | (2-Chlorophenyl)acetic Acid Methyl Ester | methyl 2-(2-chlorophenyl)acetate | 57486-68-7 |

| Benzeneacetic acid, 2-chloro-, methyl ester |

Physicochemical Properties

The physicochemical properties of 2-chlorophenyl acetate and its parent acid are summarized below, providing key data for experimental design and chemical handling.

Table 2: Physicochemical Data of 2-Chlorophenyl Acetate and 2-Chlorophenylacetic Acid

| Property | 2-Chlorophenyl Acetate | 2-Chlorophenylacetic Acid | Data Source |

| Molecular Formula | C₈H₇ClO₂ | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | 170.59 g/mol | [1] |

| Appearance | Liquid | White to light yellow crystalline solid | [2] |

| Melting Point | Not applicable | 92-95 °C | |

| Boiling Point | Not specified | 145 °C at 5 mmHg | [3] |

| Density | Not specified | 1.324 g/cm³ | [3] |

| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in ethanol, methanol, and acetone |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-chlorophenyl acetate and its derivatives are essential for reproducible research.

Synthesis of Methyl 2-(2-chlorophenyl)acetate

This protocol describes the Fischer esterification of 2-(2-chlorophenyl)acetic acid to yield its methyl ester, an analogue of 2-chlorophenyl acetate.[4]

Materials:

-

2-(2-Chlorophenyl)acetic acid

-

Absolute methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 10.0 g (58.6 mmol) of 2-(2-chlorophenyl)acetic acid.[4]

-

Add 100 mL of absolute methanol.[4]

-

While stirring, slowly add 2 mL of concentrated sulfuric acid as a catalyst.[4]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[4]

-

After cooling, remove the excess methanol using a rotary evaporator.[4]

-

Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.[4]

-

Wash the organic layer with two 50 mL portions of saturated sodium bicarbonate solution, followed by one 50 mL portion of water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-chlorophenyl)acetate as an oil.[4]

Purification and Characterization

The following protocols are for the purification and analysis of related hydrazide derivatives but can be adapted for 2-chlorophenyl acetate and its analogues.[5]

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified product in a vacuum oven.[4]

Characterization by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. A starting point could be a 50:50 (v/v) mixture.[5]

-

Detector: UV detector, with the wavelength set to the absorbance maximum of the compound.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[5]

Characterization by Spectroscopy:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for structural elucidation.[5]

-

Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film (for oils) or as a KBr pellet (for solids) to identify functional groups.[5]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. A characteristic [M+2]⁺ peak with about one-third the intensity of the molecular ion peak indicates the presence of a single chlorine atom.[5]

Biological Significance and Applications

While 2-chlorophenyl acetate itself is primarily a chemical intermediate, its derivatives have shown a range of biological activities and are used in the synthesis of pharmaceuticals.

-

Antimicrobial Activity: Hydrazone derivatives of 2-(chlorophenyl)acetohydrazide have demonstrated potential as antimicrobial agents. Their mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[6]

-

Anti-inflammatory Properties: Some analogues have exhibited anti-inflammatory effects, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] 2-Chlorophenylacetic acid is a known intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[3]

-

Anticonvulsant Activity: Certain derivatives have been investigated for their potential to suppress seizures.[7]

-

Anticancer Potential: The cytotoxic effects of some analogues have been evaluated against various cancer cell lines.[8]

-

Pharmaceutical Intermediates: Methyl (2-chlorophenyl)acetate is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9]

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for derivatives of 2-chlorophenyl acetate.

Caption: General synthetic pathway for 2-(2-Chlorophenyl)acetohydrazide analogs.[6]

Caption: Proposed inhibition of DNA gyrase by hydrazone analogs.[6]

References

- 1. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorophenyl Acetate | 4525-75-1 | TCI AMERICA [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to o-Chlorophenyl Acetate: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the most current available information on o-chlorophenyl acetate. Due to a scarcity of published data directly pertaining to this specific isomer, some sections, particularly those on spectroscopic analysis and biological activity, are based on established chemical principles and data from closely related analogs.

Introduction

o-Chlorophenyl acetate is an organic compound belonging to the class of phenyl acetates. Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and an acetate group. The presence of the chloro- and ester functionalities makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Halogenated organic compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of understanding the properties of such molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characteristics of o-chlorophenyl acetate.

Physicochemical Properties

The fundamental physicochemical properties of o-chlorophenyl acetate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Estimated to be similar to p-chlorophenyl acetate (~215 °C) |

| Density | Estimated to be around 1.2 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone; sparingly soluble in water. |

Synthesis of o-Chlorophenyl Acetate

The synthesis of o-chlorophenyl acetate can be readily achieved through the esterification of o-chlorophenol with acetic anhydride. This is a standard and high-yielding method for the preparation of phenyl acetates.

Experimental Protocol: Acetylation of o-Chlorophenol

This protocol is adapted from the well-established synthesis of p-chlorophenyl acetate.[1]

Materials:

-

o-Chlorophenol

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst, e.g., sodium acetate[2])

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-chlorophenol (1.0 equivalent) in a minimal amount of pyridine.

-

Slowly add acetic anhydride (1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude o-chlorophenyl acetate can be purified by vacuum distillation to yield the final product.

Synthesis Workflow

Spectroscopic and Spectrometric Analysis

Due to the lack of publicly available, experimentally verified spectra for o-chlorophenyl acetate, this section provides predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of o-chlorophenyl acetate in CDCl₃ would exhibit two main signals: a singlet for the acetyl protons and a multiplet for the aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -OCOCH₃ |

| ~7.1 - 7.5 | Multiplet | 4H | Aromatic protons |

Rationale: The acetyl protons are in a chemical environment similar to other phenyl acetates and are expected to appear as a singlet around 2.3 ppm. The aromatic protons will form a complex multiplet pattern due to the ortho-substitution, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and acetate groups.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the methyl carbon of the acetate group, and six distinct signals for the aromatic carbons due to the lack of symmetry.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (ester) |

| ~148 | C-O (aromatic) |

| ~130 | C-Cl (aromatic) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~123 | Aromatic CH |

| ~21 | -OCOC H₃ |

Rationale: The chemical shifts are estimated based on data for phenyl acetate and substituted aromatic compounds. The carbonyl carbon of the ester is typically found around 169 ppm. The aromatic carbon attached to the oxygen will be downfield, while the carbon attached to the chlorine will also be significantly shifted. The remaining aromatic carbons will appear in the typical aromatic region of 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of o-chlorophenyl acetate will be characterized by strong absorptions corresponding to the carbonyl stretch of the ester and C-O stretching vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1765 | Strong | C=O ester stretch[3] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | Asymmetric C-O-C stretch |

| ~1050 | Strong | Symmetric C-O-C stretch |

| ~750 | Strong | C-Cl stretch |

Rationale: The C=O stretching frequency for phenyl acetates is typically higher than that of aliphatic esters and is expected around 1765 cm⁻¹.[3] The C-O stretches of the ester group will give rise to strong bands in the 1200-1050 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of o-chlorophenyl acetate is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 170/172 | Molecular ion peak (M⁺) with a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

| 128/130 | Loss of ketene (CH₂=C=O) from the molecular ion, a common fragmentation pathway for acetates.[4] |

| 99 | Loss of the acetyl group and chlorine. |

| 43 | Acetyl cation (CH₃CO⁺), often a base peak. |

Fragmentation Pathway:

Potential Applications in Drug Development and Biological Activity

While there is limited direct research on the biological activities of o-chlorophenyl acetate, its structural motifs are present in various biologically active molecules. This section explores potential areas of interest based on related compounds.

Precursor for Biologically Active Molecules

o-Chlorophenyl acetate can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 2-(2-chlorophenyl)acetohydrazide have been investigated for their antimicrobial, anticonvulsant, and anticancer activities.[5][6] Additionally, o-chlorophenyl substituted pyrimidines have been developed as potent Aurora kinase inhibitors, which are targets in cancer therapy.[7]

Potential as an Esterase Inhibitor

Given its ester structure, o-chlorophenyl acetate could potentially act as an inhibitor of esterase enzymes.[8][9][10][11] Esterase inhibitors are of interest in pharmacology for their ability to modulate the metabolism of ester-containing drugs and for their potential therapeutic effects in various diseases. Further investigation would be required to determine its potency and selectivity for different esterases.

Anti-inflammatory and Cytotoxic Potential

Compounds containing a chlorophenyl group are found in a number of anti-inflammatory and cytotoxic agents.[12][13][14] The electronic and lipophilic properties imparted by the chlorine atom can influence a molecule's interaction with biological targets. While speculative, o-chlorophenyl acetate could be investigated for such activities. Standard in vitro assays, such as cytotoxicity assays against various cancer cell lines (e.g., MTT or LDH release assays), could be employed to screen for potential anticancer effects.[15][16][17][18][19] Similarly, its anti-inflammatory potential could be assessed using assays that measure the inhibition of inflammatory mediators.

Conclusion

o-Chlorophenyl acetate is a readily synthesizable organic compound with well-defined, albeit largely predicted, physicochemical and spectroscopic properties. While direct biological data is currently lacking, its structural relationship to known bioactive molecules suggests potential avenues for future research, particularly in the areas of medicinal chemistry as a synthetic intermediate and in screening for novel biological activities. This technical guide provides a foundational understanding of o-chlorophenyl acetate for researchers and professionals in the field of drug discovery and development. Further experimental validation of the properties and activities discussed herein is warranted.

References

- 1. prepchem.com [prepchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 7. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]

- 8. alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esterase inhibition by grapefruit juice flavonoids leading to a new drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acute cytotoxicity assays: Topics by Science.gov [science.gov]

- 17. mdpi.com [mdpi.com]

- 18. The anti-leukemic activity of sodium dichloroacetate in p53mutated/null cells is mediated by a p53-independent ILF3/p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

Technical Guide: 2-Chlorophenyl Acetate (CAS No. 4525-75-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Chlorophenyl acetate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

2-Chlorophenyl acetate is an aromatic ester characterized by a chlorophenyl group attached to an acetate moiety.[1] It is typically a colorless to pale yellow liquid with a sweet, floral odor.[1]

Table 1: Chemical Identifiers for 2-Chlorophenyl Acetate

| Identifier | Value | Source |

| CAS Number | 4525-75-1 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][4] |

| Molecular Weight | 170.59 g/mol | [2][4] |

| IUPAC Name | (2-chlorophenyl) acetate | [2] |

| Synonyms | Acetic acid, 2-chlorophenyl ester; o-Chlorophenyl acetate; 1-Acetoxy-2-chlorobenzene | [1] |

| InChI Key | CJPVPOYTTALCNX-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)OC1=CC=CC=C1Cl | [1] |

Table 2: Physical and Chemical Properties of 2-Chlorophenyl Acetate

| Property | Value | Source |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 103 °C at 15 mmHg | [5] |

| Melting Point | -20 °C | [5] |

| Density | 1.22 g/cm³ | [5] |

| Flash Point | 107 °C | [5] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| Refractive Index | 1.52 | [5] |

Safety and Hazard Information

The GHS classification for 2-Chlorophenyl acetate indicates that it is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

Table 3: GHS Classification of 2-Chlorophenyl Acetate

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [6] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [6] |

Table 4: Precautionary Statements for 2-Chlorophenyl Acetate

| Code | Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | [6] |

| P271 | Use only outdoors or in a well-ventilated area. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] |

| P405 | Store locked up. | [7] |

| P501 | Dispose of contents/container in accordance with local regulations. | [7] |

Toxicological Data

There is a notable lack of publicly available quantitative toxicological data for 2-Chlorophenyl acetate. Most safety data sheets indicate that the toxicological properties have not been fully investigated and report "no data available" for metrics such as LD50 and LC50.[6][8]

Table 5: Acute Toxicity Data for 2-Chlorophenyl Acetate

| Route | Species | Value | Source |

| Oral | Data Not Available | - | |

| Dermal | Data Not Available | - | |

| Inhalation | Data Not Available | - |

Table 6: Occupational Exposure Limits for 2-Chlorophenyl Acetate

| Organization | Limit | Value | Source |

| OSHA (PEL) | Data Not Available | - | |

| ACGIH (TLV) | Data Not Available | - | |

| NIOSH (REL) | Data Not Available | - |

Experimental Protocols

Due to the absence of specific toxicological studies for 2-Chlorophenyl acetate, this section outlines the standard experimental protocols that would be employed to determine its acute oral toxicity and skin irritation potential.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.[9][10][11][12]

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.[9]

-

Housing and Fasting: Animals are acclimatized to laboratory conditions for at least five days. They are fasted prior to dosing (food, but not water, is withheld overnight).[9]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for rodents.[9]

-

Stepwise Dosing: The test proceeds in a stepwise manner using a minimum number of animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The outcome of dosing at one step determines the dose for the next step.[12]

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.[12]

-

Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[9]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a substance by using a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[13][14][15]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, such as EpiDerm™, is used.[14][15]

-

Application of Substance: The test substance is applied topically to the surface of the RhE tissue.[16]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[13]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified colorimetrically.[15][17]

-

Endpoint: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.[13][14]

Handling, Storage, and Emergency Procedures

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 2-Chlorophenyl acetate in a laboratory setting.

Caption: Safe handling workflow for 2-Chlorophenyl acetate.

Spill and Leak Procedures

In the event of a spill, the following procedures should be followed:

-

Notification: Immediately alert personnel in the vicinity.[18]

-

Ventilation: Ensure the area is well-ventilated and control all sources of ignition.[18]

-

Containment: Dike the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading.[19][20]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[20][21]

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.[20]

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary, during the cleanup process.[18]

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

References

- 1. CAS 4525-75-1: 2-Chlorophenyl acetate | CymitQuimica [cymitquimica.com]

- 2. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. do.labnovo.com [do.labnovo.com]

- 4. Acetic acid, 2-chlorophenyl ester [webbook.nist.gov]

- 5. 2-Chlorophenyl Acetate | 4525-75-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. D-(+)-Methyl-alpha-(2-thienylethamino)(2-chlorophenyl)acetate hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 12. scribd.com [scribd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. iivs.org [iivs.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. thepsci.eu [thepsci.eu]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

An In-depth Technical Guide to the Solubility of 2-Chlorophenyl Acetate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorophenyl acetate in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for 2-Chlorophenyl acetate, this document leverages detailed experimental data for the structurally similar compound, 2-Chlorophenylacetic acid, as a close proxy to provide valuable insights for researchers. The principles and methodologies described herein are directly applicable to the study of 2-Chlorophenyl acetate.

Solubility Profile of 2-Chlorophenyl Acetate

2-Chlorophenyl acetate is qualitatively described as being highly soluble in common organic solvents and moderately soluble in water.[1] The presence of the polar acetyl group allows for some interaction with polar solvents, while the chlorinated phenyl ring contributes to its solubility in less polar organic environments.[1] Factors such as temperature and the specific intermolecular forces between the solute and solvent play a crucial role in its dissolution behavior.[1]

Quantitative Solubility Data (Proxy Data)

Table 1: Solubility Order of 2-Chlorophenylacetic Acid in Various Organic Solvents [2]

| Solubility Ranking | Solvent | Solvent Class |

| Highest | 2-Butanone | Ketone |

| Acetone | Ketone | |

| Isopropanol | Alcohol (Polar Protic) | |

| Ethyl acetate | Ester | |

| n-Propanol | Alcohol (Polar Protic) | |

| Isobutanol | Alcohol (Polar Protic) | |

| n-Butanol | Alcohol (Polar Protic) | |

| Acetonitrile | Nitrile (Polar Aprotic) | |

| Toluene | Aromatic Hydrocarbon | |

| Ethylbenzene | Aromatic Hydrocarbon | |

| Cyclohexane | Alicyclic Hydrocarbon | |

| Lowest | Water | Polar Protic |

Note: The solubility of 2-Chlorophenylacetic acid was found to increase with a rise in temperature across all tested solvents.[2]

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data for 2-Chlorophenyl acetate, the isothermal saturation method , also known as the shake-flask method, is recommended.[2][5] This is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the maximum amount of a solute that can dissolve in a given amount of a solvent at a constant temperature.

Materials and Equipment:

-

2-Chlorophenyl acetate (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 37 ± 1 °C)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chlorophenyl acetate to a series of glass vials. A visible excess of solid should remain to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary tests should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the collected filtrate to determine its mass.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of 2-Chlorophenyl acetate in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mole fraction (x), mg/mL, or g/100g of solvent.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent and the resulting intermolecular forces.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of 2-Chlorophenyl acetate, a key intermediate in various synthetic processes. Understanding its stability under different environmental conditions is crucial for ensuring the integrity, purity, and shelf-life of this compound and the final products derived from it. This document outlines its degradation pathways, recommended storage conditions, and detailed analytical methodologies for stability assessment.

Chemical Stability Profile

2-Chlorophenyl acetate is susceptible to degradation primarily through hydrolysis, which can be catalyzed by both acidic and basic conditions. The presence of the electron-withdrawing chloro group on the phenyl ring influences the reactivity of the ester linkage. The stability is also affected by temperature and, to a lesser extent, by light and oxidative stress.

pH-Dependent Hydrolysis

The principal degradation pathway for 2-Chlorophenyl acetate is hydrolysis of the ester bond, yielding 2-chlorophenol and acetic acid. The rate of this reaction is significantly dependent on the pH of the medium.

-

Acidic Conditions: Under acidic conditions, the hydrolysis proceeds via a specific acid-catalyzed mechanism. The reaction rate is generally slow in moderately acidic environments.

-

Neutral Conditions: In neutral aqueous solutions, the spontaneous hydrolysis of 2-Chlorophenyl acetate is slow.

-

Alkaline Conditions: The rate of hydrolysis is significantly accelerated under alkaline conditions due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester. The rate of hydrolysis for substituted phenyl esters is generally in the order of p-chlorophenyl > phenyl > p-tolyl, indicating that electron-withdrawing substituents like chlorine increase the susceptibility to hydrolysis.[1]

Thermal Stability

Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways. As a general principle, reaction rates, including degradation, increase with temperature. The specific impact of temperature on the degradation rate can be quantified by determining the activation energy through kinetic studies at various temperatures.

Photostability

While esters are not typically highly susceptible to photodegradation, exposure to high-intensity light, particularly in the presence of photosensitizers, could potentially lead to degradation. Photostability studies are recommended to ascertain the impact of light on the long-term stability of 2-Chlorophenyl acetate.

Oxidative Stability

2-Chlorophenyl acetate is generally stable to oxidation under normal storage conditions. However, forced degradation studies using strong oxidizing agents are necessary to fully characterize its oxidative stability profile and identify any potential degradation products.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of 2-Chlorophenyl acetate, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool place, ideally between 2-8 °C. Avoid freezing. |

| Light | Store in a light-resistant container to protect from photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass) to prevent contamination and degradation. |

| Moisture | Protect from moisture to prevent hydrolysis. |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][3] These studies also help in developing and validating stability-indicating analytical methods.

General Protocol for Forced Degradation

A general protocol for conducting forced degradation studies on 2-Chlorophenyl acetate is outlined below. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | Dissolve 2-Chlorophenyl acetate in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve 2-Chlorophenyl acetate in a suitable solvent and treat with 0.1 M NaOH at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve 2-Chlorophenyl acetate in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70 °C for 48 hours. |

| Photodegradation | Expose a solution of 2-Chlorophenyl acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method. A control sample, stored under recommended conditions, should be analyzed concurrently.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of 2-Chlorophenyl acetate and the detection of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

Proposed HPLC Method

The following is a proposed starting point for a stability-indicating RP-HPLC method, which should be optimized and validated according to ICH guidelines.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Method Validation

The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation should include the following parameters as per ICH Q2(R1) guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Signaling Pathways and Workflows

References

Methodological & Application

Application Note: Synthesis of 2-Chlorophenyl Acetate from 2-Chlorophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Chlorophenyl acetate via the acetylation of 2-chlorophenol. The procedure employs acetic anhydride as the acetylating agent in the presence of a base catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, a visual workflow diagram, and safety guidelines to ensure efficient and safe synthesis in a laboratory setting.

Introduction

2-Chlorophenyl acetate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acetylation of phenols is a fundamental and widely used transformation in organic chemistry to protect hydroxyl groups or to synthesize acetate esters. The protocol described herein details the O-acetylation of 2-chlorophenol using acetic anhydride. The reaction proceeds by nucleophilic acyl substitution, where the phenoxide ion, generated in situ under basic conditions, attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme

Figure 1. Overall reaction for the synthesis of 2-Chlorophenyl acetate from 2-chlorophenol using acetic anhydride.

Quantitative Data Summary

The following table summarizes the typical reactants, reagents, and expected yield for the laboratory-scale synthesis of 2-Chlorophenyl acetate.

| Reactant/Reagent/Product | Molecular Weight ( g/mol ) | Typical Amount | Moles (mmol) | Molar Ratio |

| 2-Chlorophenol | 128.56 | 10.0 g | 77.8 | 1.0 |

| Acetic Anhydride | 102.09 | 11.9 g (11.0 mL) | 116.7 | 1.5 |

| Pyridine (Catalyst/Base) | 79.10 | 9.2 g (9.4 mL) | 116.7 | 1.5 |

| Dichloromethane (Solvent) | 84.93 | 100 mL | - | - |

| 2-Chlorophenyl Acetate (Product) | 170.59 | - | - | Theoretical Yield: 13.3 g |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from the initial reaction setup to the final purification of the product.

Caption: Experimental workflow for the synthesis of 2-Chlorophenyl acetate.

Detailed Experimental Protocol

This protocol is based on standard laboratory procedures for the acetylation of phenols.

5.1 Materials and Equipment

-

Chemicals:

-

2-Chlorophenol (≥99%)

-

Acetic Anhydride (≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

-

Equipment:

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

5.2 Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-chlorophenol (10.0 g, 77.8 mmol). Dissolve it in 100 mL of anhydrous dichloromethane.

-

Addition of Base: Add pyridine (9.4 mL, 116.7 mmol) to the solution. Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Acetylating Agent: Transfer acetic anhydride (11.0 mL, 116.7 mmol) to a dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold 1M HCl solution to neutralize the pyridine.

-

Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.[1][2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

5.3 Purification

The crude 2-Chlorophenyl acetate can be purified by vacuum distillation to yield a clear, colorless liquid.

5.4 Characterization

The identity and purity of the final product can be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The formation of the ester is confirmed by the disappearance of the broad O-H stretching band of the starting phenol (around 3400 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching peak for the ester group, typically in the region of 1730-1700 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight (170.59 g/mol ).[4][5]

Safety and Handling Precautions

-

2-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care in a fume hood.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Has an unpleasant odor.[2] Always handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

-